

Unveiling the Structure: A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-hydroxybenzoic acid**

Cat. No.: **B1304771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a compound of interest in medicinal chemistry and materials science. Its structural properties, particularly its crystalline form, are crucial for understanding its behavior, including solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Fluoro-5-hydroxybenzoic acid** and outlines the established experimental protocols for determining the crystal structure of such small organic molecules.

Please note: As of the latest searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the specific single-crystal X-ray diffraction data for **2-Fluoro-5-hydroxybenzoic acid** has not been publicly reported. Therefore, this guide will focus on its known properties and the generalized methodology for crystal structure determination.

Physicochemical Properties

A summary of the key physicochemical data for **2-Fluoro-5-hydroxybenzoic acid** is presented below, compiled from various chemical data sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
Chemical Formula	$C_7H_5FO_3$	[1] [3]
Molecular Weight	156.11 g/mol	[1] [3]
CAS Number	51446-30-1	[1]
Appearance	White to off-white solid/powder	[1] [2]
Melting Point	201-203 °C	
Boiling Point (Predicted)	354.8 ± 27.0 °C	[1]
Density (Predicted)	1.492 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.15 ± 0.10	[1]
Solubility	Soluble in water and common organic solvents such as alcohols and ketones. [2]	

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following sections detail the generalized experimental workflow for determining the crystal structure of a small organic molecule like **2-Fluoro-5-hydroxybenzoic acid**.

Synthesis and Purification

The first critical step is the synthesis of high-purity **2-Fluoro-5-hydroxybenzoic acid**. Several synthetic routes have been reported, often starting from precursors like 5-bromo-2-fluorobenzoic acid or methyl 2-fluoro-5-hydroxybenzoate.[\[4\]](#) A typical laboratory-scale synthesis involves the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate using a base like lithium hydroxide, followed by acidification to precipitate the desired acid.[\[1\]](#)

Example Synthesis Protocol:

- Dissolve methyl 2-fluoro-5-hydroxybenzoate in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) and stir the mixture at room temperature.
- Monitor the reaction for completion (e.g., by thin-layer chromatography).
- Remove the THF under reduced pressure.
- Dilute the aqueous residue with cold water and acidify with hydrochloric acid (HCl) to a pH of approximately 3.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for single-crystal growth.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.^{[5][6]} For small organic molecules, several techniques can be employed:

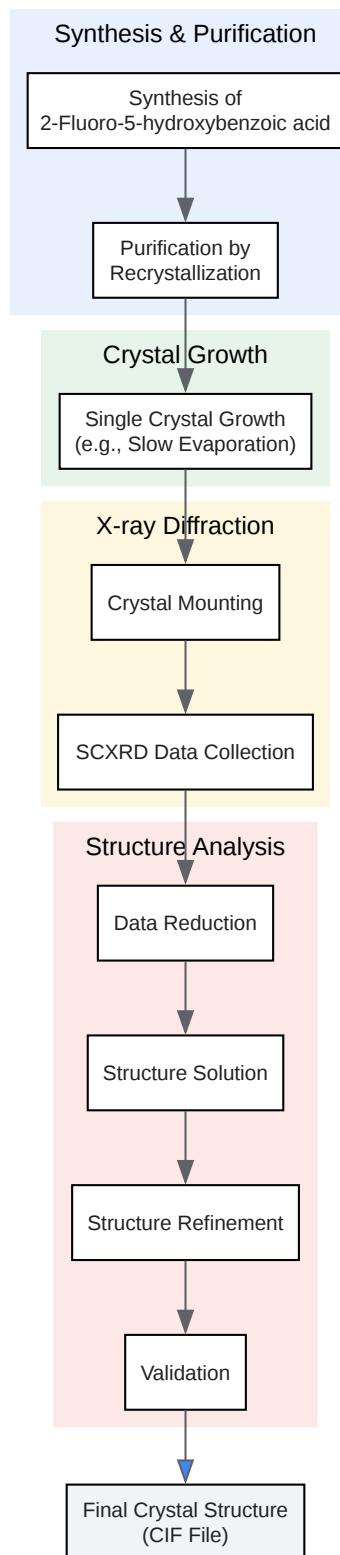
- Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.^[7]
- Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.
- Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal (typically 0.1-0.4 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[\[5\]](#)[\[8\]](#)

- Crystal Screening: An initial diffraction image is collected to assess the crystal quality.
- Unit Cell Determination: A preliminary set of diffraction frames is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
- Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities of the diffracted X-rays are measured by a detector.[\[6\]](#)

Structure Solution and Refinement


The collected diffraction data is processed to determine the arrangement of atoms within the unit cell.

- Data Reduction: The raw diffraction intensities are corrected for various experimental factors.
- Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data to obtain the best possible fit. This process minimizes the difference between the observed and calculated structure factors.
- Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

General Workflow for Small Molecule Crystal Structure Determination

[Click to download full resolution via product page](#)

General Workflow for Crystal Structure Determination

Conclusion

While the specific crystal structure of **2-Fluoro-5-hydroxybenzoic acid** remains to be experimentally determined and reported, the established methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction of small organic molecules provide a clear pathway for its elucidation. The physicochemical data presented herein serves as a valuable resource for researchers working with this compound. The determination of its crystal structure would be a significant contribution to the understanding of its solid-state properties and would further aid in its application in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID CAS#: 51446-30-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- To cite this document: BenchChem. [Unveiling the Structure: A Technical Guide to 2-Fluoro-5-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304771#2-fluoro-5-hydroxybenzoic-acid-crystal-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com